molecular formula C18H30N2OS B2876254 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide CAS No. 954649-07-1

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide

Cat. No.: B2876254
CAS No.: 954649-07-1
M. Wt: 322.51
InChI Key: CXDLVMLZUMTAHT-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide: is a complex organic compound that features a combination of azepane, thiophene, and butanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and thiophene intermediates, followed by their coupling with an appropriate butanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the amide group may produce the corresponding amine.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The azepane ring may enhance binding affinity, while the thiophene and butanamide groups contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide
  • N-(2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide
  • N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide

Uniqueness

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-ethylbutanamide is unique due to the presence of the azepane ring, which is larger than the piperidine or pyrrolidine rings found in similar compounds. This structural difference may result in distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2OS/c1-3-15(4-2)18(21)19-13-17(16-9-12-22-14-16)20-10-7-5-6-8-11-20/h9,12,14-15,17H,3-8,10-11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDLVMLZUMTAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC(C1=CSC=C1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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